Buclizine

概要

説明

ブクリジンは、主にめまい止めおよび制吐剤として使用されるピペラジン誘導体の抗ヒスタミン薬です。 これは、乗り物酔いやめまいに伴う吐き気、嘔吐、めまいの予防と治療に一般的に使用されます 。 ブクリジンはまた、抗コリン作用を示し、片頭痛や妊娠中の吐き気の治療における可能性のある用途について研究されています .

準備方法

ブクリジンは、さまざまな方法で合成できます。 一般的な合成経路の1つは、塩基の存在下で、1-(p-tert-ブチルベンジル)ピペラジンと4-クロロベンジドリルクロリドを反応させることを含みます 。この反応は通常、還流条件下で行われ、生成物は再結晶によって精製されます。 工業生産方法はしばしば同様の合成経路を含みますが、大規模生産向けに最適化されており、高収率と高純度が保証されます .

化学反応の分析

ブクリジンは、次のようなさまざまなタイプの化学反応を受けます。

酸化: ブクリジンは、強力な酸化剤を使用して酸化することができ、さまざまな酸化生成物が生成されます。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、還元された誘導体が生成されます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、水酸化ナトリウムなどの求核剤があります。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究の応用

ブクリジンは、次のものを含む、幅広い科学研究の応用を持っています。

化学: ブクリジンは、ピペラジン誘導体の挙動を理解するために、さまざまな化学研究におけるモデル化合物として使用されます。

生物学: 生物学研究では、ブクリジンは中枢神経系への影響とそのヒスタミンおよびコリン作動性受容体との相互作用を研究するために使用されます.

医学: ブクリジンは、乗り物酔い、めまい、片頭痛、妊娠中の吐き気の治療における治療の可能性について広範に研究されています.

科学的研究の応用

Pharmacological Properties

Buclizine acts as an antihistamine and antiemetic , effectively preventing nausea, vomiting, and dizziness associated with motion sickness. Its mechanism involves central anticholinergic effects, which depress labyrinth excitability and vestibular stimulation, potentially influencing the medullary chemoreceptor trigger zone .

Veterinary Applications

2.1 Appetite Stimulation in Pigs

Recent studies have demonstrated this compound's effectiveness as an appetite stimulant in livestock, particularly in pigs. A study evaluated different dosages of this compound hydrochloride (0.025 mg/kg, 0.05 mg/kg, and 0.1 mg/kg) during the growth and fattening phases of pigs. The results indicated that a dosage of 0.05 mg/kg was optimal for enhancing weight gain and feed conversion efficiency without adverse effects on renal or hepatic function .

Table 1: Effects of this compound on Weight Gain in Pigs

| Treatment Level (mg/kg) | Final Weight (kg) | Feed Conversion Ratio | Economic Efficacy |

|---|---|---|---|

| 0.025 | 47 | 3.89 | Moderate |

| 0.050 | 53.83 | 2.86 | High |

| 0.100 | 48.5 | 3.21 | Low |

Pediatric Applications

This compound has been reintroduced as a pediatric appetite stimulant to promote weight gain in children who are undernourished or have poor appetites. Its syrup formulation is particularly beneficial for this demographic due to its palatability and ease of administration .

Case Study: Pediatric Use

In a clinical setting, this compound was administered to children with significant weight deficits due to chronic illnesses. The outcomes showed a marked increase in appetite and subsequent weight gain over a treatment period of six weeks.

General Medical Applications

Beyond its use in veterinary medicine and pediatrics, this compound is also employed in general medicine for the management of nausea and vertigo associated with various conditions:

- Motion Sickness : Effective in preventing symptoms related to travel.

- Vestibular Disorders : Used in treating vertigo stemming from inner ear issues.

作用機序

ブクリジンは、主にその抗ヒスタミン作用と抗コリン作用によって効果を発揮します。 これはヒスタミン受容体アンタゴニストとして作用し、H1受容体におけるヒスタミンの作用を阻害することにより、アレルギーや乗り物酔いの症状を軽減します 。 さらに、ブクリジンは抗コリン作用があり、内耳の興奮性を抑制し、前庭刺激を軽減するのに役立ち、その制吐作用とめまい止め作用に貢献します 。 この化合物はまた、中枢神経系と相互作用し、延髄の嘔吐中枢と化学受容体トリガーゾーンに影響を与えます .

類似の化合物との比較

ブクリジンは、メクリジンやシクリジンなどの他のピペラジン誘導体の抗ヒスタミン薬に似ています。 ブクリジンは、抗ヒスタミン作用、抗コリン作用、制吐作用を組み合わせた点が特徴です 。 メクリジンと比較して、ブクリジンは化学構造がわずかに異なり、薬理作用と治療への応用が異なる可能性があります 。 他の類似の化合物には、ヒドロキシジンやセチリジンが含まれ、これらはピペラジン系に属しますが、臨床的な用途と副作用のプロファイルが異なります .

ブクリジンのユニークな特性と用途を理解することで、研究者と医療従事者は、この化合物をさまざまな科学および医療分野でより効果的に利用できます。

類似化合物との比較

Buclizine is similar to other piperazine-derivative antihistamines, such as meclizine and cyclizine. this compound is unique in its combination of antihistamine, anticholinergic, and antiemetic properties . Compared to meclizine, this compound has a slightly different chemical structure, which may result in variations in its pharmacological effects and therapeutic applications . Other similar compounds include hydroxyzine and cetirizine, which also belong to the piperazine class but have different clinical uses and side effect profiles .

By understanding the unique properties and applications of this compound, researchers and healthcare professionals can better utilize this compound in various scientific and medical fields.

生物活性

Buclizine is a piperazine-derivative antihistamine primarily used for its antiemetic and antivertigo properties. Its biological activity encompasses various mechanisms, including antihistaminic, anticholinergic, and central nervous system depressant effects. This article explores the compound's biological activity, supported by research findings, case studies, and data tables.

This compound functions mainly as an antagonist at the H1 histamine receptors and muscarinic acetylcholine receptors. It is effective in preventing nausea and vomiting associated with motion sickness and managing vertigo. The drug's central anticholinergic properties contribute to its ability to depress labyrinth excitability and vestibular stimulation, impacting the medullary chemoreceptor trigger zone responsible for emesis control.

- Histamine H1 Receptor Antagonism : Blocks histamine's action in the vomiting center.

- Muscarinic Acetylcholine Receptor Antagonism : Reduces cholinergic transmission that can lead to nausea.

Pharmacological Effects

This compound exhibits several pharmacological effects:

- Antihistaminic : Alleviates allergy symptoms by blocking histamine.

- Antiemetic : Prevents nausea and vomiting.

- Anticholinergic : Reduces involuntary muscle movements and secretions.

- CNS Depressant : Induces sedation and relaxation.

In Vitro Studies

A study demonstrated that this compound inhibits the growth of MCF-7 breast cancer cells, showing an IC50 value of 19.18 ± 5.32 μM. This inhibition is associated with a decrease in TCTP expression, a protein linked to cell proliferation.

| Compound | IC50 (μM) | Effect on TCTP Expression |

|---|---|---|

| This compound | 19.18 ± 5.32 | Decreased by 40% |

| Levomepromazine | 12.21 ± 0.78 | Decreased by >60% |

This suggests potential applications in cancer therapy, although further research is necessary to elucidate the exact mechanisms involved .

Animal Studies

In a study involving pigs, different dosages of this compound were tested for their effects on weight gain during growth and fattening stages. The results indicated that a dosage of 0.050 mg/kg/week significantly improved weight gain compared to other dosages.

| Treatment Level (mg/kg/week) | Final Weight (kg) | Economic Efficacy |

|---|---|---|

| T1 (0.025) | 48.5 ± 6 | Moderate |

| T2 (0.035) | 47 | Low |

| T3 (0.050) | 53.83 ± 5 | Best |

| T4 (0.060) | 47 | Low |

The study concluded that this compound could serve as an effective appetite stimulant in livestock .

Case Studies

- Case Study on Cancer Cell Growth Inhibition :

- Veterinary Use in Pigs :

特性

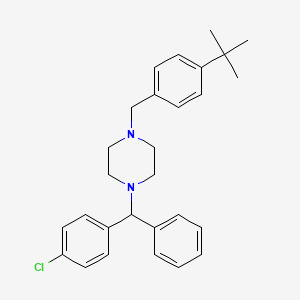

IUPAC Name |

1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33ClN2/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24/h4-16,27H,17-21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYGZHXDRJNJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

129-74-8 (di-hydrochloride) | |

| Record name | Buclizine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0022694 | |

| Record name | Buclizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Buclizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

218 °C | |

| Record name | Buclizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00354 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Buclizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.46e-04 g/L | |

| Record name | Buclizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Vomiting (emesis) is essentially a protective mechanism for removing irritant or otherwise harmful substances from the upper GI tract. Emesis or vomiting is controlled by the vomiting centre in the medulla region of the brain, an important part of which is the chemotrigger zone (CTZ). The vomiting centre possesses neurons which are rich in muscarinic cholinergic and histamine containing synapses. These types of neurons are especially involved in transmission from the vestibular apparatus to the vomiting centre. Motion sickness principally involves overstimulation of these pathways due to various sensory stimuli. Hence the action of buclizine which acts to block the histamine receptors in the vomiting centre and thus reduce activity along these pathways. Furthermore since buclizine possesses anti-cholinergic properties as well, the muscarinic receptors are similarly blocked. | |

| Record name | Buclizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00354 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

82-95-1, 163837-51-2, 163837-52-3 | |

| Record name | Buclizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buclizine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buclizine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buclizine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buclizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00354 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Buclizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buclizine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUCLIZINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFN4445AF2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUCLIZINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1178B2VD9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUCLIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C94V6X681 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Buclizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。